3-Pyridine aldoxime
Overview
Description
Pyridine-3-carbaldehyde oxime is an aldoxime obtained by the formal condensation of the aldehyde group of pyridine-3-carbaldehyde (nicotinaldehyde) with hydroxylamine. It is a member of pyridines and an aldoxime. It is functionally related to a pyridine-3-carbaldehyde.
Scientific Research Applications
1. Reactivation of Cholinesterases Inhibited by Organophosphates
3-Pyridine aldoxime derivatives have been shown to be effective in reactivating human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) inhibited by various organophosphates (OPs). These compounds are promising for use in scenarios involving exposure to OPs like VX, sarin, cyclosarin, and paraoxon (Zorbaz et al., 2018).
2. Microbial Metabolism and Enzyme Characterization
Certain strains of bacteria, like Rhodococcus sp., can utilize 3-Pyridine aldoxime as a nitrogen source. These bacteria possess novel aldoxime dehydration activities that convert 3-Pyridine aldoxime into useful compounds such as 3-cyanopyridine, which can be further metabolized into other chemicals (Kato et al., 1998; Kato et al., 1999).
3. Synthesis and Structural Studies
3-Pyridine aldoxime has been used in the synthesis of various compounds, including zinc(II) complexes. Research in this area focuses on understanding the structural properties of these complexes and their interaction with biological molecules like DNA (Konidaris et al., 2010).
4. Biochemical and Pharmacological Studies
Studies have explored the biochemical properties of 3-Pyridine aldoxime, such as its polarographic characteristics and interaction with enzymes. Research in this field contributes to understanding the compound's potential pharmacological applications and interactions (Lordi & Cohen, 1961; Mercey et al., 2012).
5. Antidotal Action against Organophosphate Poisoning
Further research into the properties of various pyridinium aldoximes, including 3-Pyridine aldoxime, highlights their potential as antidotes to organophosphate poisoning. These studies focus on understanding their mechanism of action and effectiveness in vivo (Hobbiger & Sadler, 1959).
properties
IUPAC Name |
N-(pyridin-3-ylmethylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKOPFQCLSPTPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922928 | |
Record name | N-[(Pyridin-3-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridine aldoxime | |
CAS RN |
1193-92-6 | |
Record name | 3-Pyridinecarboxaldehyde, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Pyridin-3-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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